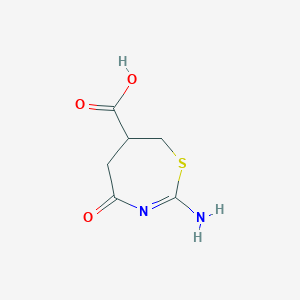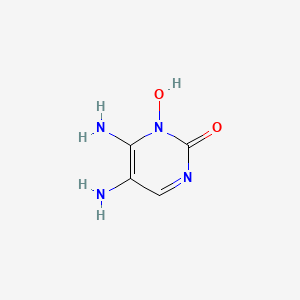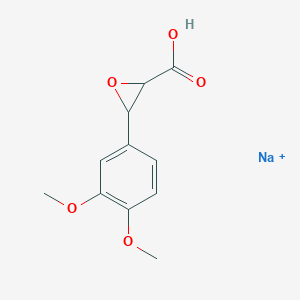
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is a chemical compound that belongs to the class of oxiranes, also known as epoxides. This compound features a three-membered cyclic ether (oxirane) ring, which is highly reactive due to ring strain. The presence of the 3,4-dimethoxyphenyl group adds aromatic characteristics, while the carboxylic acid group contributes to its acidic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxyacid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane ring . Another method involves the treatment of halohydrins with a base, which induces cyclization to form the epoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized for yield and purity, considering factors such as reaction temperature, solvent, and catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Ring-opening reactions: The strained oxirane ring can be opened under both acidic and basic conditions.
Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Acidic conditions: Protonation of the oxirane oxygen followed by nucleophilic attack leads to ring opening.
Basic conditions: Nucleophilic attack on the less substituted carbon of the oxirane ring results in ring opening.
Major Products Formed
Applications De Recherche Scientifique
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The aromatic and carboxylic acid groups can participate in various interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoxides: Other compounds with oxirane rings, such as ethylene oxide and propylene oxide.
Aromatic carboxylic acids: Compounds like benzoic acid and salicylic acid.
Uniqueness
Sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid is unique due to the combination of its oxirane ring, aromatic group, and carboxylic acid functionality.
Propriétés
Numéro CAS |
39757-44-3 |
|---|---|
Formule moléculaire |
C11H12NaO5+ |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
sodium;3-(3,4-dimethoxyphenyl)oxirane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O5.Na/c1-14-7-4-3-6(5-8(7)15-2)9-10(16-9)11(12)13;/h3-5,9-10H,1-2H3,(H,12,13);/q;+1 |
Clé InChI |
OAZVSKCECZAFKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2C(O2)C(=O)O)OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


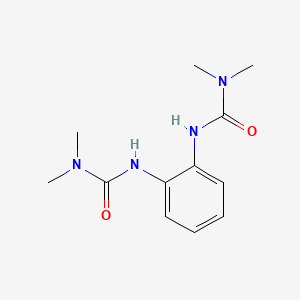
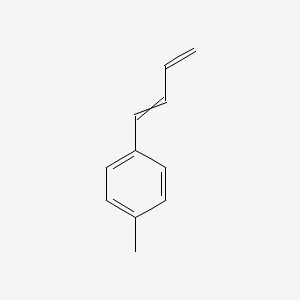
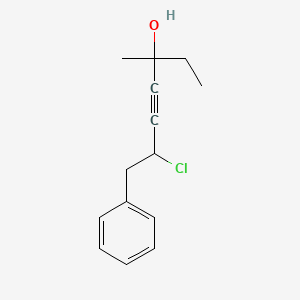
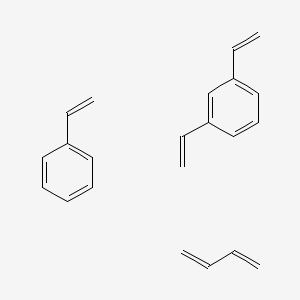
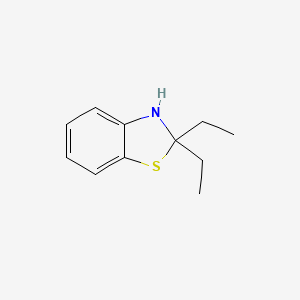
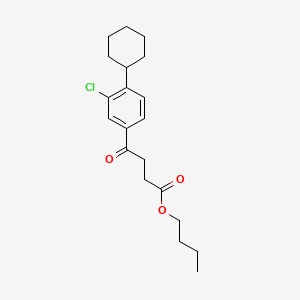
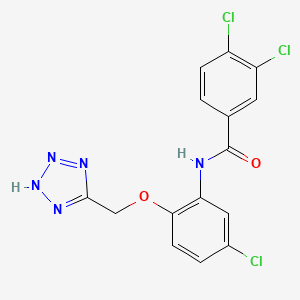
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
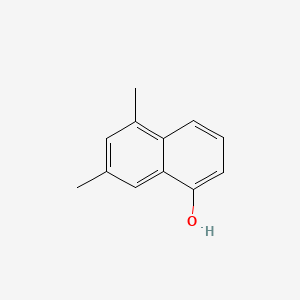

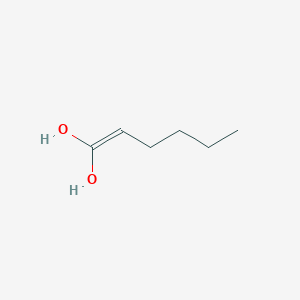
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
